ethyl 3-(6-hydroxy-1H-benzimidazol-2-yl)propanoate
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Overview
Description
Ethyl 3-(6-hydroxy-1H-benzimidazol-2-yl)propanoate is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have significant biological and pharmacological activities. This particular compound is characterized by the presence of a hydroxy group at the 6th position of the benzimidazole ring and an ethyl ester group at the 3rd position of the propanoate chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(6-hydroxy-1H-benzimidazol-2-yl)propanoate typically involves the condensation of o-phenylenediamine with ethyl 3-bromo-2-oxopropanoate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the benzimidazole ring. The reaction mixture is then heated to reflux to complete the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(6-hydroxy-1H-benzimidazol-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: The major product is ethyl 3-(6-oxo-1H-benzimidazol-2-yl)propanoate.
Reduction: The major product is ethyl 3-(6-hydroxy-1H-benzimidazol-2-yl)propanol.
Substitution: The major products depend on the substituent introduced, such as ethyl 3-(6-chloro-1H-benzimidazol-2-yl)propanoate.
Scientific Research Applications
Ethyl 3-(6-hydroxy-1H-benzimidazol-2-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: It shows promise as a therapeutic agent due to its potential anti-inflammatory, antimicrobial, and anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 3-(6-hydroxy-1H-benzimidazol-2-yl)propanoate involves its interaction with specific molecular targets in the body. The hydroxy group allows it to form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity. The benzimidazole ring can also interact with nucleic acids, affecting gene expression and protein synthesis. These interactions can lead to various biological effects, such as anti-inflammatory and antimicrobial activities.
Comparison with Similar Compounds
Ethyl 3-(6-hydroxy-1H-benzimidazol-2-yl)propanoate can be compared with other benzimidazole derivatives:
Ethyl 3-(1H-benzimidazol-2-yl)propanoate: Lacks the hydroxy group, which may reduce its hydrogen bonding capability and biological activity.
6-Hydroxy-1H-benzimidazole: Lacks the ethyl ester group, which may affect its solubility and pharmacokinetic properties.
2-Phenylbenzimidazole: Contains a phenyl group instead of the propanoate chain, which may alter its interaction with biological targets.
The presence of the hydroxy group and the ethyl ester group in this compound makes it unique and potentially more versatile in its applications compared to other benzimidazole derivatives.
Properties
IUPAC Name |
ethyl 3-(6-hydroxy-1H-benzimidazol-2-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-2-17-12(16)6-5-11-13-9-4-3-8(15)7-10(9)14-11/h3-4,7,15H,2,5-6H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMVZOMAZPYAKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=NC2=C(N1)C=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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